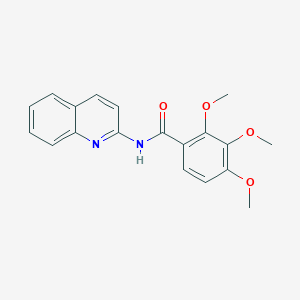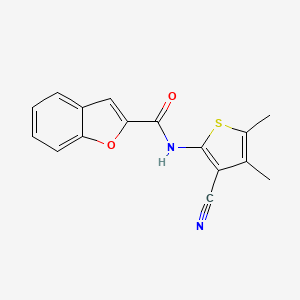![molecular formula C12H11Cl2NO5S B4403030 methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate](/img/structure/B4403030.png)
methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate
Descripción general
Descripción
Methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate, also known as MDPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylbenzoates and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been used in various research studies to investigate its effects on different biological systems, including cancer cells, bacteria, and animal models.
Mecanismo De Acción
The mechanism of action of methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in biological systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating certain pathways involved in cell death. Additionally, it has been shown to have antimicrobial properties by inhibiting the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, making it a safe compound to use in research studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its effects on different biological systems are not fully understood. Additionally, it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of research results.
Direcciones Futuras
There are several future directions for research on methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate. One potential area of research is to investigate its effects on different types of cancer cells and animal models. Another area of research is to investigate its potential as an anti-inflammatory drug for the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, research could be conducted to investigate its effects on the gut microbiome and its potential as an antimicrobial agent. Overall, this compound has shown promising results in various research studies and has the potential to be a valuable compound for scientific research.
Propiedades
IUPAC Name |
methyl 2,4-dichloro-5-(2-oxopyrrolidin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO5S/c1-20-12(17)7-5-10(9(14)6-8(7)13)21(18,19)15-4-2-3-11(15)16/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZKINYMIXXSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402956.png)


![3,5-bis[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B4402967.png)
![N-{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4402981.png)
![5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid](/img/structure/B4402982.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4402987.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4402993.png)

![2-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4403021.png)
![3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4403034.png)
![methyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4403035.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4403041.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4403044.png)